2-(Chloromethyl)quinoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(chloromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
InChI Key |
DNSFBLLIBGWFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)C#N |
Origin of Product |
United States |
Synthesis from a Pre Existing Quinoline Core:a Highly Probable Route Involves the Modification of a Suitable Precursor, 2 Methylquinoline 4 Carboxylic Acid. This Multi Step Process Would Likely Proceed As Follows:
Amidation and Dehydration: The carboxylic acid at the 4-position can be converted into a primary amide. Subsequent dehydration of the amide group, commonly achieved using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), would yield the desired 4-carbonitrile functionality.
Side-Chain Chlorination: The methyl group at the 2-position can then undergo free-radical chlorination to install the chloromethyl group. Various methods have been developed for the side-chain chlorination of methylquinolines, including the use of N-chlorosuccinimide (NCS) with a radical initiator, or elemental chlorine under controlled conditions. nih.gov Microwave-assisted chlorination has also been reported as an effective method. thieme-connect.dewikipedia.org
Synthetic Methodologies for 2 Chloromethyl Quinoline 4 Carbonitrile and Analogs
Direct Synthetic Routes
Direct synthetic routes aim to construct the 2-(chloromethyl)quinoline-4-carbonitrile skeleton in a limited number of steps, often by reacting precursors that already contain the necessary functional groups or their immediate precursors.
Friedländer Condensation Approaches
The Friedländer synthesis is a classical and versatile method for constructing quinoline (B57606) rings. jk-sci.comnih.gov It involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. organicreactions.orgorganic-chemistry.orgnih.gov
To synthesize this compound via this route, a potential strategy would involve the reaction of 2-aminobenzoylacetonitrile (o-amino-β-cyanomethyl ketone) with chloroacetaldehyde (B151913). In this proposed pathway, the 2-aminobenzoylacetonitrile provides the benzene (B151609) ring and the carbonitrile at the 4-position, while chloroacetaldehyde supplies the atoms for the 2- and 3-positions of the pyridine (B92270) ring, including the chloromethyl group.
The mechanism proceeds through an initial condensation to form an imine or enamine intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. nih.gov Various catalysts, including Brønsted or Lewis acids like p-toluenesulfonic acid, or even iodine, can be employed to facilitate this reaction. organic-chemistry.org Innovations in this method have also explored the use of microwave irradiation and solid acid catalysts to improve efficiency and environmental sustainability. jk-sci.comnih.gov
Table 1: Potential Reactants for Friedländer Synthesis of this compound
| 2-Aminoaryl Carbonyl Component | α-Methylene Component | Catalyst Examples |
|---|---|---|
| 2-Aminobenzoylacetonitrile | Chloroacetaldehyde | p-Toluenesulfonic acid, Iodine, Neodymium(III) nitrate (B79036), Sulfuric acid |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.org This approach is highly valued for its atom economy and operational simplicity. rsc.orgresearchgate.net
A hypothetical MCR for the synthesis of this compound could involve the reaction of an aniline (B41778), an aldehyde, and a compound containing an active methylene (B1212753) group that can provide the carbonitrile functionality. For instance, a reaction between an appropriately substituted aniline, chloroacetaldehyde, and malononitrile (B47326) could potentially lead to the desired quinoline structure. The versatility of MCRs allows for the introduction of various functional groups, making it a promising strategy for generating diverse quinoline scaffolds. rsc.orgnih.gov
Cyclocondensation and Intramolecular Cyclization Pathways
Cyclocondensation and intramolecular cyclization reactions are fundamental to the formation of heterocyclic systems like quinoline. rsc.orgmdpi.com These reactions involve the formation of a ring system through the reaction of one or more molecules with the elimination of a small molecule such as water or ammonia (B1221849).
One notable approach involves the cyclocondensation of Michael addition adducts. For example, the Michael addition of o-nitrophenylacetonitrile to an appropriate acceptor could form an intermediate that, upon reduction of the nitro group to an amino group, undergoes intramolecular cyclization to form the quinoline ring. researchgate.net An unusual annulation has been reported where an intermediate enolate attacks the nitro group intramolecularly, leading to substituted quinolines. researchgate.net
Another relevant pathway is the cyclocondensation of isatoic anhydride (B1165640) with a compound possessing an active methylene group. usm.edu Reacting isatoic anhydride with the enolate of a molecule like 3-chloro-2-oxopropanenitrile could theoretically lead to a 4-hydroxy-2-(chloromethyl)quinoline-3-carbonitrile intermediate, which could then be further modified to achieve the target compound. The reaction typically proceeds by the nucleophilic attack of the enolate on the anhydride's carbonyl group, followed by ring closure and decarboxylation. usm.edu
Incorporation of Chloromethyl and Carbonitrile Functionalities
An alternative to direct synthesis is the functionalization of a pre-formed quinoline ring. This involves synthesizing a simpler quinoline derivative and then introducing the chloromethyl and carbonitrile groups in separate steps.
Chloromethylation is the process of adding a chloromethyl (-CH₂Cl) group to a molecule. Several methods exist for the chloromethylation of quinoline rings.
One common method is a variation of the Blanc chloromethylation, which can be applied to activated aromatic rings like 8-hydroxyquinoline (B1678124) using reagents such as paraformaldehyde and hydrogen chloride. acs.orgmdpi.com
For quinolines lacking such activating groups, a two-step process starting from a methylquinoline is often employed. The synthesis begins with a 2-methylquinoline (B7769805) derivative, which is then subjected to side-chain chlorination. This can be achieved by reacting the 2-methylquinoline with chlorine gas in an inert solvent like carbon tetrachloride, often in the presence of a hydrogen chloride scavenger such as sodium carbonate. google.com Another approach involves the use of phosphorus pentachloride (PCl₅) in a solvent like phosphorus oxychloride or a chlorobenzene. google.com
Table 2: Selected Methods for Chloromethylation of Quinoline Derivatives
| Starting Material | Reagents | Conditions | Reference |
|---|---|---|---|
| 2-Methylquinoline | Cl₂, Na₂CO₃, CCl₄ | 40-80 °C | google.com |
| 2,8-Dimethyl-4-chloroquinoline | PCl₅, o-dichlorobenzene | 175 °C | google.com |
The introduction of a carbonitrile (-C≡N) group onto a quinoline ring can be accomplished through several standard organic transformations. slideshare.netwikipedia.org
One of the most effective methods is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine, such as 4-amino-2-(chloromethyl)quinoline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent reaction of this salt with a copper(I) cyanide solution replaces the diazonium group with a nitrile group. scite.ai
Alternatively, a nucleophilic aromatic substitution reaction can be employed. If a suitable leaving group, such as a halogen (e.g., chlorine or bromine), is present at the 4-position of the quinoline ring, it can be displaced by a cyanide nucleophile, such as sodium or potassium cyanide. This reaction often requires a polar aprotic solvent like DMSO or DMF and may be facilitated by a palladium catalyst. researchgate.net
Synthesis from Precursor Quinoline Derivatives
The construction of this compound often begins with pre-formed quinoline rings, which are then modified through a series of chemical transformations to introduce the desired chloromethyl and carbonitrile groups at the C2 and C4 positions, respectively.
2-Chloroquinoline-3-carbaldehydes are versatile intermediates in the synthesis of functionalized quinolines. semanticscholar.orgresearchgate.net These compounds can be prepared through methods like the Vilsmeier-Haack reaction, which involves the formylation of substituted acetanilides using a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF). nih.govchemijournal.com
Once obtained, the aldehyde group at the C3 position and the chloro group at the C2 position can be manipulated. While not a direct route to a 4-carbonitrile derivative, the chemistry of these precursors is instructive. For instance, the aldehyde can be converted into other functional groups. A relevant transformation for synthesizing a nitrile group involves the reaction of an aldehyde with an ammonia source, often followed by oxidation. For example, the treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia in the presence of an oxidant like ceric ammonium (B1175870) nitrate has been shown to yield 2-chloroquinoline-3-carbonitrile. nih.gov This highlights a potential pathway where a 4-carbaldehyde analog could be converted to the required 4-carbonitrile.
The general reaction scheme for the synthesis of the 3-carbonitrile analog is presented below:
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde from a corresponding acetanilide (B955) via the Vilsmeier-Haack reaction. chemijournal.com
Step 2: Conversion of the aldehyde group to a nitrile group. For example, treating 2-chloroquinoline-3-carbaldehyde with aqueous ammonia and ceric ammonium nitrate yields 2-chloroquinoline-3-carbonitrile. nih.gov
This methodology could be adapted for the synthesis of the 4-carbonitrile isomer, provided a suitable 2-(chloromethyl)quinoline-4-carbaldehyde precursor could be synthesized.
Another synthetic approach starts with 2-methyl-4-oxyquinoline compounds, often referred to as 2-methylquinolin-4-ones or 4-hydroxy-2-methylquinolines. zenodo.orgnih.gov The synthesis of these precursors can be achieved through various classical methods, such as the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of aniline derivatives. nih.gov
The derivatization to this compound from this starting material would require two key transformations:
Conversion of the 4-oxy group to a 4-carbonitrile: The 4-hydroxyl group of the quinolin-4-one tautomer must be converted into a cyano group. This is typically a multi-step process. First, the hydroxyl group is often converted into a better leaving group, such as a triflate or a halide (e.g., chloro group using POCl₃). This is then followed by a nucleophilic substitution with a cyanide salt, often catalyzed by a transition metal like palladium or nickel (a Rosenmund-von Braun reaction).
Chlorination of the 2-methyl group: The methyl group at the C2 position needs to be halogenated to a chloromethyl group. This is commonly achieved through radical chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation.
The sequence of these steps is crucial to avoid unwanted side reactions.
Halogenation and functional group interconversion (FGI) are fundamental strategies in the synthesis of complex organic molecules like this compound. ub.edu
Halogenation: Direct halogenation of the quinoline core can be challenging due to the electronic nature of the ring, but specific positions can be targeted. The most relevant halogenation for this synthesis is the side-chain chlorination of a 2-methylquinoline precursor. As mentioned, this is typically performed under radical conditions.
Direct halogenation on the quinoline ring itself is also possible. For example, 4-methylcarbostyrils (4-methyl-2-hydroxyquinolines) can be halogenated at the 3-position using reagents like sulfuryl chloride or bromine in acetic acid. zenodo.org While this specific example is for the 3-position, it demonstrates the principle of direct halogenation on the quinoline scaffold.
Functional Group Interconversion: FGI is critical for installing the carbonitrile group. If a precursor with a different functional group at the C4 position is available (e.g., a carboxylic acid, amide, or halide), it can be converted to the nitrile.
From Carboxylic Acid: A 2-(chloromethyl)quinoline-4-carboxylic acid could be converted to the primary amide, which is then dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride to yield the nitrile.
From Halide: As described in section 2.2.2, a 4-chloroquinoline (B167314) derivative can undergo nucleophilic substitution with a cyanide source, often with metal catalysis, to form the 4-carbonitrile.
Gold catalysis has emerged as a powerful tool for the synthesis of the quinoline core, offering mild reaction conditions and high efficiency. rsc.orgnih.gov These methods typically construct the quinoline ring from acyclic precursors. While not directly producing this compound, they provide access to functionalized quinolines that can serve as advanced precursors.
Various gold-catalyzed strategies have been developed:
Intermolecular Annulations: Reactions involving the cyclization of aniline derivatives with alkynes or carbonyl compounds. rsc.orgresearchgate.net For instance, a gold-catalyzed formal [4+2] cycloaddition between an aniline bearing an acetal (B89532) moiety and an aryl alkyne can produce 2-aryl-substituted quinolines. jst.go.jp
Intramolecular Cyclizations: Gold catalysts can promote the cyclization of appropriately substituted precursors, such as azide-tethered alkynes or 2-ethynyl N-aryl indoles, to form the quinoline ring system. rsc.org
Cascade Reactions: Gold catalysts can initiate a sequence of reactions, or a cascade, to build complex molecular architectures in a single step. nih.govjst.go.jp
A proposed mechanism often involves the activation of an alkyne by the gold catalyst, making it susceptible to nucleophilic attack, followed by cyclization and aromatization steps to yield the quinoline product. nih.govjst.go.jp These methods are valuable for creating a diverse range of substituted quinolines that could then be elaborated into the target molecule through the functional group interconversions previously discussed.
Cobalt-catalyzed C-H bond activation represents a modern and atom-economical approach to functionalizing quinolines. rsc.orgnih.gov This strategy allows for the direct introduction of functional groups at specific C-H bonds of the quinoline ring, bypassing the need for pre-functionalized substrates. rsc.org
These reactions often utilize a directing group, such as an aminoquinoline, to guide the cobalt catalyst to a specific C-H bond (e.g., at the C8 position). shu.ac.uknih.gov The general mechanism involves the coordination of the directing group to the cobalt center, followed by cyclometalation to form a cobalt-carbon bond. This intermediate can then react with various coupling partners like alkynes or alkenes. nih.govacs.org
While many reported examples focus on functionalization at the C8 position, the development of new directing groups and catalytic systems is expanding the scope of this methodology to other positions on the quinoline ring. rsc.orgmdpi.com For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones can provide a direct route to substituted quinolines. mdpi.com The application of C-H activation could potentially be used to install a precursor to the nitrile group at C4 or to functionalize the methyl group at C2, offering a more direct synthetic route.
Catalytic Strategies in this compound Synthesis
The synthesis of this compound can be significantly enhanced by employing catalytic methods at various stages. These strategies improve reaction efficiency, selectivity, and sustainability compared to stoichiometric approaches.
Key catalytic steps could include:
Catalytic Ring Formation: The initial construction of the quinoline scaffold can be achieved using various catalytic methods. The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by a range of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, to produce polysubstituted quinolines. nih.govnih.gov
Catalytic Cyanation: The introduction of the carbonitrile group at the C4 position via a Rosenmund-von Braun reaction is a prime example of a catalytic strategy. This reaction typically uses a copper(I) cyanide salt, but modern variations employ palladium or nickel catalysts with various cyanide sources, often allowing for milder conditions and broader substrate scope.
Catalytic Halogenation: While radical side-chain halogenation is often initiated by UV light or stoichiometric initiators, catalytic methods are also being developed. These can offer better control and selectivity, minimizing over-halogenation or other side reactions.
The table below summarizes potential catalytic approaches for key transformations in the synthesis of the target compound.
| Transformation | Reaction Type | Catalyst Example | Precursor | Product |
| Quinoline Synthesis | Friedländer Annulation | Brønsted Acid (e.g., p-TsOH) | 2-aminoaryl ketone + α-methylene ketone | Substituted Quinoline |
| C4-Nitrile Formation | Rosenmund-von Braun | Pd(PPh₃)₄ / Zn(CN)₂ | 2-Methyl-4-chloroquinoline | 2-Methylquinoline-4-carbonitrile |
| C2-Methyl Chlorination | Radical Halogenation | (Initiator, e.g., AIBN) | 2-Methylquinoline-4-carbonitrile | This compound |
| Quinoline Synthesis | C-H Activation/Annulation | Co(III) complex | Aniline + Alkyne | Substituted Quinoline |
These catalytic strategies are integral to developing efficient and scalable syntheses for complex quinoline derivatives like this compound.
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metal catalysis offers powerful and versatile methods for the construction of the quinoline ring and the introduction of functional groups. Palladium and copper catalysts are particularly prominent in this field, enabling a range of cyclization and cross-coupling reactions.
Palladium Catalysis:
Palladium-catalyzed reactions are instrumental in forming the quinoline scaffold from various precursors. A notable one-pot method involves the reaction of 2-amino aromatic ketones with alkynes to furnish polysubstituted quinolines. nih.gov This approach is highly adaptable for creating analogs of this compound by selecting appropriately substituted starting materials. For instance, using a 2-amino aromatic ketone bearing a cyano group precursor and an alkyne with a protected hydroxymethyl group, which can later be converted to a chloromethyl group, could potentially lead to the target structure.
Another relevant palladium-catalyzed route is the reductive cyclization of 1-cyano-1-(2-nitroaryl)alkenes. This reaction, when conducted in the presence of carbon monoxide and a palladium complex, can yield quinoline-4-carbonitriles directly. thieme-connect.com The substitution at the 2-position is determined by the alkene substrate, offering a pathway to introduce a precursor for the chloromethyl group.
| Reaction | Catalyst | Substrates | Conditions | Product | Yield | Reference |
| One-pot synthesis of polysubstituted quinolines | Palladium | 2-amino aromatic ketones, alkynes | Not specified in abstract | Polysubstituted quinolines | N/A | nih.gov |
| Reductive cyclization to 4-cyanoquinolines | Palladium | 1-cyano-1-(2-nitroaryl)alkenes, Carbon monoxide | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Quinoline-4-carbonitriles | N/A | thieme-connect.com |
Copper Catalysis:
Copper catalysts are widely employed for the synthesis of quinolines through various domino and dehydrogenative coupling reactions. One such method is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a Cu(II)-complex, which proceeds under aerobic conditions. ijstr.org This strategy is advantageous due to the use of readily available starting materials.
A copper-catalyzed domino reaction of enaminones with 2-halo-benzaldehydes provides an alternative route to substituted quinolines. rsc.org This process involves an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination. Furthermore, copper(II) triflate has been shown to mediate the synthesis of quinoline derivatives under neutral conditions. nih.govrsc.org The synthesis of 2-trifluoromethylquinolines has been achieved using copper-chloride salts under aerobic conditions, highlighting the utility of copper in introducing halogenated methyl groups at the 2-position. rsc.org
| Reaction | Catalyst | Substrates | Conditions | Product | Yield | Reference |
| Dehydrogenative coupling | Cu(II)-pincer complex | 2-aminobenzyl alcohols, ketones | Toluene, 110°C, air | Substituted quinolines | Moderate to good | ijstr.org |
| Domino reaction | Copper | Enaminones, 2-bromo- or 2-iodobenzaldehydes | Not specified in abstract | Quinoline derivatives | Good | rsc.org |
| Synthesis of 2-trifluoromethylquinolines | Copper-chloride salt | N-(2-alkenylaryl)enamine precursors | Aerobic conditions | 2-Trifluoromethylquinolines | N/A | rsc.org |
Solid Acid Catalysis (e.g., Nafion NR50)
Solid acid catalysts provide an environmentally benign alternative to traditional homogeneous acid catalysts, offering advantages such as reusability and operational simplicity. Nafion NR50, a perfluorinated sulfonic acid resin, has emerged as a highly effective catalyst for quinoline synthesis.
The Friedländer synthesis, a classical method for preparing quinolines, can be efficiently mediated by Nafion NR50. organic-chemistry.orgmdpi.com This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. The use of microwave irradiation in conjunction with Nafion NR50 in ethanol (B145695) significantly accelerates the reaction, leading to excellent yields of polysubstituted quinolines. organic-chemistry.org The synthesis of analogs of this compound via this method would necessitate starting materials such as a 2-aminobenzonitrile (B23959) derivative and a ketone bearing a chloromethyl group or a suitable precursor.
Nafion NR50 has also been successfully employed in the synthesis of 2,3-dialkylquinolines from anilines and propionaldehyde (B47417) under microwave irradiation, demonstrating its versatility in constructing the quinoline core from different starting materials. mdpi.com
| Reaction | Catalyst | Substrates | Conditions | Product | Yield | Reference |
| Friedländer Synthesis | Nafion NR50 | 2-aminobenzophenones, mono- or dicarbonyl compounds | Ethanol, Microwave irradiation | Polysubstituted quinolines | Very good | organic-chemistry.org |
| Synthesis of 2,3-dialkylquinolines | Nafion NR50 | Anilines, propionaldehyde | Microwave irradiation | 2-Ethyl-3-methylquinolines | Good to excellent | mdpi.com |
Organocatalysis (e.g., L-Proline, Piperidine, Triethylamine)
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metals. This approach has been successfully applied to the synthesis of a variety of quinoline derivatives.
L-Proline:
The amino acid L-proline is a versatile and efficient organocatalyst for multicomponent reactions that form quinoline scaffolds. nih.gov It can catalyze the three-component condensation of 2H-indene-1,3-dione, naphthalen-1-amine, and various aldehydes in aqueous media to produce benzo[h]indeno[1,2-b]quinoline derivatives. oiccpress.com Another L-proline-catalyzed reaction is the aza-Wittig cascade involving a ketone, a β-nitroolefin, and triphenylphosphine, which yields 2- and 3-substituted quinolines. mdpi.com The adaptability of these multicomponent reactions allows for the synthesis of a wide range of quinoline analogs by varying the starting components.
| Reaction | Catalyst | Substrates | Conditions | Product | Yield | Reference |
| Three-component condensation | L-Proline | 2H-indene-1,3-dione, naphthalen-1-amine, aldehydes | Aqueous media | Benzo[h]indeno[1,2-b]quinoline derivatives | N/A | oiccpress.com |
| Aza-Wittig cascade | L-Proline | Ketone, β-nitroolefin, triphenylphosphine | Not specified in abstract | 2- and 3-substituted quinolines | Very good | mdpi.com |
Piperidine:
Piperidine is a basic organocatalyst often used in condensation reactions. It has been employed in the synthesis of complex heterocyclic systems containing a dihydroquinoline moiety. For example, it catalyzes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with malononitrile in ethanol to form a pentacyclic coumarin (B35378) derivative. researchgate.net While not a direct synthesis of an aromatic quinoline, this demonstrates its utility in forming the core heterocyclic structure. Piperidine is also a key structural component in many biologically active quinoline analogs. researchgate.netnih.govfrontiersin.org
Triethylamine:
Triethylamine, a common organic base, also plays a role in quinoline synthesis. It has been used in conjunction with trimethylchlorosilane for the synthesis of quinoline N-oxides from 2-nitrobenzyl cyanides. thieme-connect.com These N-oxides can be valuable intermediates for further functionalization to obtain the desired quinoline-4-carbonitrile (B1295981) derivatives.
Chemical Reactivity and Transformation of 2 Chloromethyl Quinoline 4 Carbonitrile
Reactions Involving the Chloromethyl Group
The chloromethyl group at the 2-position of the quinoline (B57606) ring is a primary site for nucleophilic attack and cross-coupling reactions due to the lability of the chlorine atom.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the quinoline ring system enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it susceptible to substitution by a range of nucleophiles.
The chlorine atom of the chloromethyl group can be readily displaced by phenoxides and the hydroxyl groups of salicylaldehydes. These reactions typically proceed under basic conditions, which facilitate the deprotonation of the phenol (B47542) or salicylaldehyde (B1680747) to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the chloromethyl group, leading to the formation of an ether linkage. This type of reaction is a common strategy for synthesizing quinoline derivatives with bulky side chains, which can be important for various applications. For instance, the reaction with a phenol derivative can be used to attach large molecular scaffolds, such as perylene (B46583) diimides, to the quinoline core. nih.gov
The general scheme for the reaction with phenols is as follows:
Quinoline-CH₂Cl + Ar-OH + Base → Quinoline-CH₂-O-Ar + Base·HCl
Similarly, the reaction with salicylaldehydes results in the formation of an ether linkage, incorporating the aldehyde functionality into the final product. This aldehyde group can then be used for further synthetic manipulations.
The chloromethyl group can participate in reactions leading to the formation of heterocyclic rings. One such example is the synthesis of pyrrolidin-2-one derivatives. This transformation involves a sequence of C-N bond formation followed by cyclization. While specific examples starting directly from 2-(chloromethyl)quinoline-4-carbonitrile are not detailed in the provided search results, analogous syntheses often involve the reaction of a chloromethyl group with a suitable nitrogen nucleophile that also contains a group capable of cyclization. For example, a reaction with an amino ester could lead to an intermediate that, upon cyclization, forms the pyrrolidin-2-one ring. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolinamide and chloroacetyl chloride highlights a method where an acyl chloride is used for both acylation and subsequent dehydration to form a nitrile, demonstrating the versatility of these types of reactions in building complex heterocyclic structures. google.com
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While the chloromethyl group itself is not the typical substrate for a Sonogashira reaction (which usually involves an aryl or vinyl halide), the quinoline ring can be modified to include a halogen at a suitable position for such a reaction. For instance, if the quinoline ring also contains a chloro, bromo, or iodo substituent, a Sonogashira coupling can be performed. irantypist.comresearchgate.net
A study on 2-chloro-3-(chloromethyl)quinolines demonstrated that a domino Sonogashira coupling with terminal acetylenes could be achieved. irantypist.com In this process, the palladium catalyst first couples the alkyne at the 2-position (displacing the chlorine), and this is followed by a dimerization reaction involving the chloromethyl group. irantypist.com This highlights the potential for sequential reactions involving different parts of the molecule. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgthalesnano.com
| Reactants | Catalyst System | Product Type | Reference |
| 2-Chloro-3-(chloromethyl)quinolines and terminal acetylenes | Pd catalyst, Cu cocatalyst, amine base | Dimer quinolinium salts | irantypist.com |
| Aryl or vinyl halides and terminal alkynes | Pd catalyst, Cu(I) cocatalyst, amine base | Internal alkynes | organic-chemistry.org |
Dimerization and Oligomerization Pathways
The reactivity of the chloromethyl group can also lead to dimerization or oligomerization. Under certain conditions, one molecule of this compound can react with another. For example, the nitrogen atom of one quinoline ring can act as a nucleophile, attacking the chloromethyl group of another molecule. This would result in the formation of a quinolinium salt dimer. This type of reaction has been observed in related systems, such as the dimerization of 3-(chloromethyl)-2-(phenylethynyl)quinoline in the presence of triethylamine. irantypist.com The reaction conditions, such as temperature and the presence of a base, can influence whether substitution, dimerization, or polymerization occurs. irantypist.com
Reactions Involving the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgchemistrysteps.comlibretexts.org
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org The reactivity of the nitrile group can be enhanced by protonation in acidic conditions, which increases its electrophilicity. chemistrysteps.comlibretexts.org
Common reactions of the nitrile group include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org This reaction proceeds through an amide intermediate. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce nitriles to aldehydes. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org
These reactions allow for the conversion of the nitrile functionality in this compound into other important chemical groups, further expanding its synthetic utility.
| Reaction Type | Reagents | Product | Reference |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid | chemistrysteps.comlibretexts.org |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary amine | chemistrysteps.comlibretexts.org |
| Reduction | 1. DIBAL-H 2. H₂O | Aldehyde | chemistrysteps.com |
| Addition of Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Ketone | libretexts.org |
Conversion to Amidated Quinoline Derivatives
The chloromethyl group at the 2-position of the quinoline ring is an excellent electrophilic site for nucleophilic substitution by various amines and amides. This reaction provides a straightforward route to a diverse range of 2-(aminomethyl)quinoline-4-carbonitrile derivatives. The general reaction proceeds via a standard SN2 mechanism, where the nitrogen nucleophile displaces the chloride ion.
The reaction conditions typically involve stirring the this compound with a primary or secondary amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The choice of solvent depends on the solubility of the reactants but often includes polar aprotic solvents like dichloromethane (B109758) or acetonitrile. nih.gov This methodology allows for the introduction of a wide variety of functional groups, leading to compounds with potentially diverse applications.
A general synthetic procedure involves heating a mixture of the chloroquinoline derivative with the appropriate amine. nih.gov For instance, reacting 4-chloro-7-substituted-quinolines with amines at elevated temperatures (120–130 °C) has been shown to be an effective method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov A similar principle applies to the substitution of the chloromethyl group.
Below is a table representing potential amidated derivatives synthesized from this compound and various amines.
| Reactant Amine | Product Name | Potential R Group Structure |
|---|---|---|
| Butylamine | 2-(Butylaminomethyl)quinoline-4-carbonitrile | -CH₂(CH₂)₂CH₃ |
| Piperidine | 2-(Piperidin-1-ylmethyl)quinoline-4-carbonitrile | -C₅H₁₀N (cyclic) |
| Aniline (B41778) | 2-(Phenylaminomethyl)quinoline-4-carbonitrile | -C₆H₅ |
| Benzylamine | 2-(Benzylaminomethyl)quinoline-4-carbonitrile | -CH₂C₆H₅ |
| Dimethylamine | 2-(Dimethylaminomethyl)quinoline-4-carbonitrile | -N(CH₃)₂ |
Cyclization Reactions with Heteroatom Reagents (e.g., Thiourea (B124793), Hydrazine)
The electrophilic chloromethyl group is also a key functional handle for constructing new heterocyclic rings fused to or substituted on the quinoline core. Reactions with bifunctional nucleophiles like thiourea and hydrazine (B178648) are particularly useful in this regard.
Reaction with Thiourea: this compound is expected to react readily with thiourea. The initial step involves the formation of a thiouronium salt via nucleophilic attack of the sulfur atom on the chloromethyl carbon. This intermediate can then undergo intramolecular cyclization, often catalyzed by a base, to form various heterocyclic systems. For example, reaction of haloheteroarenes with thiourea is a known method for thiation. mdpi.com Depending on the reaction conditions, this could lead to the formation of thiazolo[3,2-a]quinolinium derivatives. Such cyclization sequences are valuable for building complex molecular architectures from relatively simple precursors. researchgate.net
Reaction with Hydrazine: Hydrazine hydrate (B1144303) is a potent nucleophile that reacts with haloquinolines to yield hydrazino derivatives. mdpi.com In the case of this compound, the reaction would produce 2-(hydrazinomethyl)quinoline-4-carbonitrile. This product is a versatile intermediate for further transformations. For example, it can be condensed with aldehydes or ketones to form hydrazones, or it can undergo cyclization reactions to form fused ring systems like triazinoquinolines or pyrazoloquinolines. mdpi.com The reaction of 4-chloroquinolines with hydrazine to produce 4-hydrazinoquinolines, which are then used to synthesize triazoloquinazolines, is a well-established synthetic route. nih.gov
Hydrolysis and Related Transformations
The this compound molecule possesses two functional groups susceptible to hydrolysis: the chloromethyl group and the cyano group. The conditions of the hydrolysis (acidic or basic catalysis, temperature) will determine the final product.
Hydrolysis of the Chloromethyl Group: The benzylic-type chloride is relatively labile and can be hydrolyzed to the corresponding alcohol, 2-(hydroxymethyl)quinoline-4-carbonitrile. This transformation can typically be achieved under mild aqueous conditions, sometimes facilitated by a weak base like sodium carbonate.
Hydrolysis of the Cyano Group: The nitrile group at the 4-position can be hydrolyzed to either a carboxamide (quinoline-4-carboxamide) or a carboxylic acid (quinoline-4-carboxylic acid). libretexts.org
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, typically results in the formation of the carboxylic acid, along with the corresponding ammonium (B1175870) salt. libretexts.org The reaction proceeds via the initial formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.org
Given the different reactivities, it is possible to selectively hydrolyze one group while leaving the other intact. For instance, mild hydrolysis might convert the chloromethyl group to a hydroxymethyl group without affecting the nitrile. Conversely, vigorous, prolonged hydrolysis under acidic or basic conditions would likely transform both functional groups, yielding 2-(hydroxymethyl)quinoline-4-carboxylic acid.
Reactions Involving the Quinoline Nucleus
Electrophilic Aromatic Substitution
In the quinoline ring system, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates it towards electrophiles. Therefore, electrophilic aromatic substitution (EAS) reactions on quinoline typically occur at positions 5 and 8 of the carbocyclic ring. stackexchange.comimperial.ac.uk
The reactivity of this compound in EAS reactions is significantly influenced by its substituents. Both the chloromethyl group (weakly deactivating) and the cyano group (strongly deactivating) reduce the electron density of the quinoline nucleus, making it less reactive towards electrophiles than quinoline itself.
A study on the nitration of the closely related compound, 2-(trichloromethyl)quinoline, provides insight into the expected regioselectivity. Nitration of this compound yielded a mixture of 5-nitro, 6-nitro, and 8-nitro derivatives, demonstrating that substitution occurs exclusively on the benzene ring. nih.gov By analogy, the nitration of this compound would be expected to produce a mixture of 5-nitro and 8-nitro isomers, with substitution at the 6- and 7-positions being less favored. The harsh conditions often required for these reactions (e.g., fuming nitric acid and concentrated sulfuric acid) are a consequence of the deactivated nature of the ring system.
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(Chloromethyl)-5-nitroquinoline-4-carbonitrile and 2-(Chloromethyl)-8-nitroquinoline-4-carbonitrile |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(chloromethyl)quinoline-4-carbonitrile and 8-Bromo-2-(chloromethyl)quinoline-4-carbonitrile |
| Sulfonation | Fuming H₂SO₄ | 2-(Chloromethyl)-4-cyanoquinoline-8-sulfonic acid |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs at the C2 and C4 positions, which are electron-deficient due to the influence of the ring nitrogen. quora.com These reactions generally require the presence of a good leaving group, such as a halide, at the position of attack. The title compound, this compound, does not have a leaving group directly attached to the aromatic nucleus at these positions.
However, a specific type of nucleophilic substitution, the Chichibabin reaction, involves the substitution of a hydride ion (H⁻). wikipedia.org This reaction typically uses sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia to introduce an amino group, most commonly at the 2-position of pyridine and quinoline. wikipedia.orgresearchgate.netscientificupdate.com For this compound, the 2-position is already substituted. While amination at the 4-position is possible for quinoline, it is generally a minor product formed under thermodynamic control. researchgate.net The strong electron-withdrawing nature of the cyano group at C4 would disfavor the formation of a negatively charged Meisenheimer-type intermediate at that position. Therefore, a classical Chichibabin reaction is unlikely to be a productive pathway for this specific molecule.
More recent studies have shown catalyst-free nucleophilic substitution of hydrogen in quinolines, which proceed via an intermediate cycloadduct, offering an alternative pathway for functionalization at the C2 position. rsc.org
Cycloaddition Reactions
The quinoline ring system can participate in cycloaddition reactions, although the aromaticity of the system must be overcome. These reactions often require photochemical activation or the use of highly reactive dienophiles. The quinoline nucleus can act as an azadiene in [4+2] Diels-Alder reactions. iipseries.org
For example, intermolecular [4+2] cycloaddition of Schiff bases (as the diene component) with dienophiles has been used to construct the quinoline ring system. combichemistry.com In the context of a pre-formed quinoline like this compound, it could potentially react as the diene component across the 5,6,7,8-positions of the benzene ring or, more likely, across the nitrogen-containing ring under conditions that favor dearomatization. Photochemical [4+2] cycloadditions of quinolines with alkenes have been reported to yield complex bridged polycyclic structures. chemguide.co.uk The specific substitution pattern of this compound would influence its dienophilic or dienic character and the regioselectivity of any potential cycloaddition.
Ring-Expansion and Ring-Contraction Reactions
The chemical literature does not extensively document ring-expansion or ring-contraction reactions involving the quinoline nucleus of this compound. Such transformations typically require specific functionalities and reaction conditions that lead to the insertion or deletion of atoms within the heterocyclic core. For the quinoline system, these reactions are generally uncommon.
However, the reactive chloromethyl group at the 2-position serves as a handle for intramolecular cyclization reactions, which result in the formation of new fused ring systems. While not a ring expansion or contraction of the quinoline core itself, these reactions represent a significant structural transformation, leading to more complex polycyclic architectures. For instance, reactions with nucleophiles capable of subsequent ring closure can lead to the formation of pyrrolo[2,3-b]quinoline or similar fused heterocyclic systems. These reactions proceed by an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization onto another part of the quinoline ring or a substituent. The specific nature of the resulting fused ring depends on the nucleophile and the reaction conditions employed.
Oxidation and Reduction Processes
The chemical structure of this compound offers several sites for oxidation and reduction, namely the chloromethyl group, the quinoline ring, and the carbonitrile function.
Oxidation
The primary site for oxidation on this compound is the chloromethyl group, which can be converted to an aldehyde, yielding 2-formylquinoline-4-carbonitrile. This transformation is analogous to the oxidation of benzylic halides. Several methods are applicable for this purpose.
One notable method is the Hass-Bender oxidation , which utilizes the sodium salt of 2-nitropropane (B154153) to convert benzyl (B1604629) halides into the corresponding benzaldehydes. wikipedia.org In this process, the nitronate acts as a nucleophile, displacing the chloride. The resulting intermediate then undergoes a pericyclic rearrangement to form the aldehyde and dimethyloxime. wikipedia.org
Another classical method is the Sommelet reaction , which involves the reaction of the chloromethyl compound with hexamine to form a quaternary ammonium salt. Subsequent hydrolysis of this salt in the presence of water or acid yields the corresponding aldehyde.
The choice of oxidizing agent is crucial to avoid undesired side reactions, such as the oxidation of the quinoline ring itself, which can occur under harsh conditions.
| Oxidation Reaction | Reagent(s) | Product | Notes |
| Hass-Bender Oxidation | Sodium salt of 2-nitropropane | 2-Formylquinoline-4-carbonitrile | A method for converting benzylic halides to aldehydes. wikipedia.org |
| Sommelet Reaction | Hexamethylenetetramine (hexamine), followed by hydrolysis | 2-Formylquinoline-4-carbonitrile | A classic method for the selective oxidation of benzylic halides. |
Reduction
The reduction of this compound can proceed at multiple functional groups, depending on the reducing agent and reaction conditions.
Reduction of the Chloromethyl Group: The chloromethyl group can be reduced to a methyl group, yielding 2-methylquinoline-4-carbonitrile. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents like zinc in acetic acid.
Reduction of the Quinoline Ring: The quinoline ring can be partially or fully reduced. Catalytic hydrogenation under more vigorous conditions (higher pressure and temperature) or using specific catalysts like platinum oxide (Adams' catalyst) can lead to the formation of tetrahydroquinoline derivatives. The specific isomer obtained will depend on the catalyst and conditions.
Reduction of the Carbonitrile Group: The carbonitrile group can be reduced to a primary amine (aminomethyl group) or an aldehyde. Reduction to an amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The conversion to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H).
Selective reduction of one functional group in the presence of others requires careful selection of the reducing agent and reaction conditions. For example, the chemoselective reduction of the chloromethyl group without affecting the quinoline ring or the nitrile is a key consideration in synthetic applications.
| Reduction Target | Reagent(s) | Product |
| Chloromethyl group | H₂/Pd-C or Zn/CH₃COOH | 2-Methylquinoline-4-carbonitrile |
| Quinoline ring | H₂/PtO₂ or NaBH₄/NiCl₂ | Tetrahydroquinoline derivative |
| Carbonitrile group | LiAlH₄ or H₂/Raney Ni | 2-(Chloromethyl)quinolin-4-yl)methanamine |
| Carbonitrile group | DIBAL-H | 2-(Chloromethyl)quinoline-4-carbaldehyde |
Derivatization Strategies for Advanced Quinoline Systems
Synthesis of Fused Heterocyclic Systems
The strategic positioning of the chloromethyl group at the 2-position and the carbonitrile at the 4-position of the quinoline (B57606) core allows for the construction of various fused heterocyclic rings. These reactions often proceed via an initial nucleophilic substitution at the chloromethyl carbon, followed by an intramolecular cyclization involving the nitrile group.
Pyrimido[4,5-b]quinoline Derivatives
While direct synthesis of pyrimido[4,5-b]quinolines from 2-(chloromethyl)quinoline-4-carbonitrile is not extensively documented, a plausible synthetic route can be proposed based on established methodologies using analogous 2-chloroquinoline-3-carbonitriles. The reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride in the presence of a base like potassium tert-butoxide has been shown to yield 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones.
A proposed pathway for the derivatization of this compound would likely involve an initial reaction with a suitable binucleophile such as guanidine or amidines. This would proceed via nucleophilic attack on the chloromethyl group, followed by a base-mediated intramolecular cyclization where the nucleophilic nitrogen of the intermediate attacks the carbon of the nitrile group at the 4-position. This would lead to the formation of the fused pyrimidine (B1678525) ring. The reaction conditions would likely require a strong, non-nucleophilic base to facilitate the cyclization.
Table 1: Proposed Synthesis of Pyrimido[4,5-b]quinoline Derivatives
| Reagent | Proposed Intermediate | Fused Product |
|---|---|---|
| Guanidine | N-( (4-cyanoquinolin-2-yl)methyl)guanidine | 2-aminopyrimido[4,5-b]quinolin-4-amine |
Tetrazolo[1,5-a]quinoline Derivatives
The synthesis of tetrazolo[1,5-a]quinolines is commonly achieved through the reaction of 2-chloroquinolines with sodium azide (B81097). This reaction proceeds via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization of the resulting azide onto the quinoline nitrogen.
For this compound, a similar strategy can be envisioned. The first step would involve the conversion of the chloromethyl group to an azidomethyl group by reaction with sodium azide in a suitable solvent like dimethylformamide (DMF). The resulting 2-(azidomethyl)quinoline-4-carbonitrile could then undergo an intramolecular [3+2] cycloaddition between the azide functionality and the nitrile group to form the fused tetrazole ring. This type of cyclization is a known method for the formation of tetrazoles from nitriles and azides, often promoted by heat or a catalyst.
Table 2: Proposed Synthesis of Tetrazolo[1,5-a]quinoline Derivatives
| Step | Reagent/Condition | Intermediate/Product |
|---|---|---|
| 1 | Sodium Azide (NaN₃) in DMF | 2-(azidomethyl)quinoline-4-carbonitrile |
Pyrazolo[3,4-b]quinoline Derivatives
The construction of the pyrazolo[3,4-b]quinoline core is often accomplished by the reaction of 2-chloro-3-formyl or 2-chloro-3-carbonitrile quinolines with hydrazine (B178648) derivatives. researchgate.netnih.gov This reaction involves a condensation or addition reaction followed by cyclization.
Adapting this to this compound, a feasible approach would involve the reaction with hydrazine hydrate (B1144303) or substituted hydrazines. The reaction would likely initiate with the nucleophilic attack of hydrazine on the chloromethyl group to form a 2-(hydrazinylmethyl)quinoline-4-carbonitrile intermediate. Subsequent intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, would lead to the formation of the fused pyrazole (B372694) ring. This cyclization may be promoted by acidic or basic conditions, or by heat. The use of substituted hydrazines would allow for the introduction of various substituents on the nitrogen atom of the newly formed pyrazole ring.
Table 3: Proposed Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
| Reagent | Proposed Intermediate | Fused Product |
|---|---|---|
| Hydrazine hydrate | 2-(hydrazinylmethyl)quinoline-4-carbonitrile | 3-aminopyrazolo[3,4-b]quinoline |
Benzofuran-Fused Quinoline Systems
The synthesis of benzofuran-fused quinolines from halomethylquinolines is a well-established strategy. A study by Gao et al. describes a one-pot reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various salicylaldehydes to produce 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. Although the starting material in that study has a carboxylate at the 3-position, a similar reaction pathway is highly probable for this compound.
The proposed reaction would involve the reaction of this compound with a substituted salicylaldehyde (B1680747) in the presence of a base such as potassium carbonate. The reaction likely proceeds through an initial Williamson ether synthesis to form a 2-((2-formylphenoxy)methyl)quinoline-4-carbonitrile intermediate. This is followed by an intramolecular cyclization, where the benzylic carbon attacks the aldehyde carbonyl, and subsequent dehydration to form the fused benzofuran (B130515) ring. This approach offers a direct and versatile method for the synthesis of a variety of substituted benzofuran-fused quinoline systems.
Table 4: Synthesis of Benzofuran-Fused Quinoline Derivatives
| Salicylaldehyde Substituent | Base | Reaction Conditions | Fused Product |
|---|---|---|---|
| Unsubstituted | K₂CO₃ | Reflux in DMF | Benzofuro[2,3-b]quinoline-11-carbonitrile |
| 5-Bromo | K₂CO₃ | Reflux in DMF | 8-Bromobenzofuro[2,3-b]quinoline-11-carbonitrile |
Thieno[3,2-b]quinoline (B14758317) and Other Sulfur-Containing Heterocycles
The synthesis of thieno[3,2-b]quinolines can be achieved through various synthetic routes, often involving the cyclization of a thiophene (B33073) ring onto a quinoline core. A common method for the synthesis of thieno[2,3-b]quinolines involves the reaction of 2-chloro-3-formylquinolines with ethyl thioglycolate.
For this compound, a plausible pathway to a fused thiophene ring could involve a reaction with a reagent like ethyl thioglycolate in the presence of a base. The reaction would likely begin with the S-alkylation of ethyl thioglycolate with the chloromethylquinoline to form an intermediate sulfide. This intermediate could then undergo an intramolecular cyclization, such as a Thorpe-Ziegler type reaction, where the carbanion generated adjacent to the ester attacks the nitrile carbon. Subsequent tautomerization and aromatization would yield the thieno[3,2-b]quinoline system.
Table 5: Proposed Synthesis of Thieno[3,2-b]quinoline Derivatives
| Reagent | Base | Proposed Intermediate | Fused Product |
|---|
Oxadiazole and Other Oxygen/Nitrogen Heterocycles
The synthesis of fused oxadiazole systems from a precursor containing both a chloromethyl and a nitrile group is less common. Typically, 1,3,4-oxadiazoles are synthesized from diacylhydrazines or by the oxidative cyclization of acylhydrazones.
A potential, albeit multi-step, pathway to a quinoline-fused oxadiazole from this compound could be envisioned. The initial step would be the conversion of the chloromethyl group to a hydrazide functionality. This could be achieved by reacting the starting material with hydrazine to form 2-(hydrazinylmethyl)quinoline-4-carbonitrile, as proposed in the synthesis of pyrazoloquinolines. This intermediate could then be acylated with an appropriate acyl chloride or anhydride (B1165640). The resulting diacylhydrazine derivative could then undergo dehydrative cyclization, using a reagent like phosphorus oxychloride or sulfuric acid, to form the fused 1,3,4-oxadiazole (B1194373) ring. The nitrile group at the 4-position would likely be hydrolyzed to a carboxylic acid or amide under the reaction conditions.
Table 6: Proposed Multi-step Synthesis of a Fused Oxadiazole System
| Step | Reagent/Condition | Intermediate/Product |
|---|---|---|
| 1 | Hydrazine hydrate | 2-(hydrazinylmethyl)quinoline-4-carbonitrile |
| 2 | Acetic anhydride | 2-((2-acetylhydrazinyl)methyl)quinoline-4-carbonitrile |
Formation of Biaryl and Polyaryl Quinoline Compounds
The synthesis of biaryl and polyaryl quinoline compounds from this compound can be approached through established cross-coupling methodologies. While direct examples utilizing this specific substrate are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings are broadly applicable to quinoline systems. These reactions are instrumental in forming carbon-carbon bonds, thereby linking the quinoline scaffold to other aromatic or heteroaromatic rings.
The chloromethyl group at the C2 position offers a reactive site. However, for the direct formation of a biaryl bond at this position, it would typically require transformation into a more suitable coupling partner, such as a boronic acid or ester for a Suzuki reaction, or a stannane (B1208499) for a Stille coupling. More commonly, the quinoline ring itself would be functionalized with a halide at a different position to facilitate these couplings. For instance, a bromo or iodo substituent could be introduced onto the quinoline ring, which would then readily participate in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-substituted quinoline derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The versatility of boronic acids makes this a highly favored method.
Stille Coupling: In a Stille coupling, an organostannane reagent would be coupled with a halo-quinoline derivative. Organostannanes are stable and tolerant of many functional groups, though the toxicity of tin compounds is a drawback.
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with a halo-quinoline. Negishi coupling is known for its high reactivity and ability to form C-C bonds between various carbon hybridizations.
The following table outlines the general conditions for these cross-coupling reactions as they could be applied to a hypothetical halo-derivative of this compound.
| Coupling Reaction | Quinoline Substrate | Coupling Partner | Catalyst | Base/Additive | Solvent | General Outcome |
| Suzuki-Miyaura | Halo-2-(chloromethyl)quinoline-4-carbonitrile | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Formation of a C-C bond between the quinoline and the aryl/heteroaryl group. |
| Stille | Halo-2-(chloromethyl)quinoline-4-carbonitrile | Aryl/Heteroaryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | LiCl | Toluene, DMF | Formation of a C-C bond, often with good functional group tolerance. |
| Negishi | Halo-2-(chloromethyl)quinoline-4-carbonitrile | Aryl/Heteroaryl-ZnCl | Pd(PPh₃)₄, Ni(dppe)Cl₂ | - | THF, Dioxane | Highly reactive coupling, suitable for complex fragments. |
This table presents generalized conditions and outcomes based on established cross-coupling methodologies.
Introduction of Complex Side Chains and Substituents
The 2-(chloromethyl) group is an excellent electrophilic handle for introducing a wide array of complex side chains and substituents through nucleophilic substitution reactions. This allows for the construction of more elaborate and sterically demanding quinoline architectures.
The creation of spiro and bridged systems involving the quinoline nucleus represents a sophisticated approach to explore three-dimensional chemical space. While direct syntheses from this compound are not prevalent, this compound can serve as a key intermediate.
Spirocyclic Quinoline Derivatives: The synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives has been reported, showcasing the potential for creating spirocyclic systems fused to the quinoline core nih.gov. A general strategy could involve the reaction of this compound with a suitable bifunctional nucleophile. For instance, a compound containing both a nucleophilic amine and an active methylene (B1212753) group could first react at the chloromethyl position, followed by an intramolecular cyclization onto the quinoline ring or a substituent to form the spiro center.
Bridged Quinoline Architectures: The formation of bridged quinoline systems can be achieved through intramolecular cycloaddition reactions. Dearomative cycloadditions of quinoline derivatives with alkenes have been demonstrated to yield complex fused and bridged structures researchgate.netnih.gov. For this compound, the chloromethyl group could be elaborated into a diene or a dienophile. Subsequent intramolecular Diels-Alder reaction would lead to the formation of a bridged system. Another approach is ring-closing metathesis (RCM), which is a powerful tool for the synthesis of cyclic and macrocyclic compounds organic-chemistry.orgwikipedia.orgdrughunter.comrsc.org. The chloromethyl group could be converted to a longer side chain containing a terminal alkene. A second alkene-containing substituent on the quinoline ring would then allow for an RCM reaction to form a bridged structure.
The following table summarizes potential strategies for the synthesis of spiro and bridged quinoline architectures starting from this compound.
| Architecture | Synthetic Strategy | Key Intermediate from this compound | Reaction Type | Potential Outcome |
| Spirocyclic | Intramolecular cyclization | Quinoline with a side chain containing a nucleophile and an electrophile | Nucleophilic substitution followed by intramolecular cyclization | Formation of a spiro center at a position on the quinoline ring or a substituent. |
| Bridged | Intramolecular Diels-Alder | Quinoline with tethered diene and dienophile moieties | [4+2] Cycloaddition | Formation of a polycyclic bridged system. |
| Bridged | Ring-Closing Metathesis | Quinoline with two tethered alkene moieties | Olefin metathesis | Formation of a macrocyclic or bridged ring system. |
This table outlines hypothetical synthetic pathways towards complex quinoline architectures.
Molecular hybridization is a prominent strategy in drug design, where two or more pharmacophoric units are combined into a single molecule to create a hybrid with potentially enhanced or synergistic biological activity nih.govnih.gov. The reactive chloromethyl group of this compound makes it an ideal substrate for synthesizing such hybrid molecules.
The chlorine atom can be readily displaced by N-, O-, or S-nucleophiles from other heterocyclic systems. This allows for the covalent linking of the quinoline scaffold to other pharmacologically relevant heterocycles such as pyrazoles, triazoles, and imidazoles.
Quinoline-Pyrazole Hybrids: The synthesis of quinoline-pyrazole hybrids has been reported through various synthetic routes nih.govnih.gov. The chloromethyl group of this compound can react with the nitrogen atom of a pyrazole ring in a simple nucleophilic substitution reaction to afford the corresponding N-alkylated pyrazole-quinoline hybrid.
Quinoline-Triazole Hybrids: Similarly, quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety have been synthesized nih.govresearchgate.net. The reaction of this compound with a triazole, typically in the presence of a base, would lead to the formation of a quinoline-triazole conjugate.
Quinoline-Imidazole Hybrids: The synthesis of imidazole (B134444) derivatives bearing a quinoline nucleus has also been explored researchgate.netrjlbpcs.comasianpubs.orgnih.gov. The nucleophilic nitrogen of the imidazole ring can displace the chloride from the chloromethyl group to form a C-N bond, linking the two heterocyclic systems.
The following table provides examples of reaction conditions for the synthesis of quinoline-based hybrid systems, based on literature for analogous compounds.
| Hybrid System | Reactant with this compound | Base | Solvent | Reaction Conditions | Reference Analogy |
| Quinoline-Pyrazole | Substituted Pyrazole | K₂CO₃ | DMF | Room Temperature to 80 °C | nih.gov |
| Quinoline-Triazole | 1,2,4-Triazole | NaH | DMF | 0 °C to Room Temperature | researchgate.net |
| Quinoline-Imidazole | Substituted Imidazole | K₂CO₃ | Acetonitrile | Reflux | asianpubs.org |
This table is based on analogous reactions and provides a general guide for the synthesis of hybrid molecules from this compound.
Spectroscopic and Structural Elucidation of 2 Chloromethyl Quinoline 4 Carbonitrile Derivatives
Vibrational Spectroscopy Studies (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. The analysis of 2-(Chloromethyl)quinoline-4-carbonitrile's vibrational spectra is based on the characteristic frequencies of its constituent parts: the quinoline (B57606) ring, the chloromethyl group, and the nitrile group. nih.gov
The quinoline ring system gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.mx The stretching vibrations of the C=C and C=N bonds within the heterocyclic and benzene (B151609) rings produce a set of characteristic bands in the 1600-1450 cm⁻¹ range. researchgate.net In-plane and out-of-plane bending vibrations of the ring's C-H bonds and C-C-C deformations are found at lower frequencies. researchgate.netiosrjournals.org
The nitrile group (-C≡N) is one of the most easily identifiable functional groups in IR spectroscopy due to its sharp and intense absorption band. The stretching vibration for a nitrile conjugated to an aromatic system, such as in this case, is expected to appear in the range of 2240-2220 cm⁻¹.
The chloromethyl (-CH₂Cl) substituent introduces several other characteristic vibrations. Asymmetric and symmetric C-H stretching modes of the methylene (B1212753) group typically occur between 2960 and 2850 cm⁻¹. The C-Cl stretching vibration is found in the fingerprint region, generally between 800 and 600 cm⁻¹, and can provide direct evidence of the chloro substituent. iosrjournals.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₂Cl | 2960 - 2850 | Medium |
| C≡N Stretch | -CN | 2240 - 2220 | Strong, Sharp |
| C=C / C=N Ring Stretch | Quinoline Ring | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | -CH₂Cl | 800 - 600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the chloromethyl group and the quinoline ring. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) will contain signals for the six protons on the quinoline nucleus. uncw.edu
The proton at the C3 position is expected to appear as a singlet, as it has no adjacent protons. The protons on the benzo-fused ring (H5, H6, H7, H8) will exhibit a more complex pattern of doublets and triplets, arising from spin-spin coupling. uncw.edu The H8 proton is often shifted further downfield due to the anisotropic effect of the nearby nitrogen atom. youtube.com The most characteristic signal for this molecule is the singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl). This signal is anticipated to appear significantly downfield, likely in the δ 4.8-5.2 ppm range, due to the combined electron-withdrawing effects of the adjacent quinoline ring and the chlorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂Cl | 4.8 - 5.2 | Singlet (s) |
| H3 | ~8.0 | Singlet (s) |
| H5, H6, H7, H8 | 7.5 - 8.5 | Multiplets (m) |
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The carbon atom of the nitrile group (-CN) has a characteristic chemical shift in the δ 115-120 ppm range. researchgate.net The C4 carbon, to which the nitrile is attached, will be found in the aromatic region but its exact position is influenced by the strong electron-withdrawing nature of the nitrile.
The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the aliphatic region, typically around δ 40-50 ppm. The remaining nine carbons of the quinoline ring will resonate in the aromatic region, generally between δ 120 and 150 ppm. researchgate.net Carbons adjacent to the nitrogen atom (C2 and C8a) are typically deshielded and appear at the lower field end of this range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Cl | 40 - 50 |
| -CN | 115 - 120 |
| Quinoline Ring Carbons | 120 - 155 |
While 1D NMR spectra provide foundational data, 2D NMR techniques are often necessary for unambiguous assignment of all signals, especially for complex aromatic systems. acs.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. It would be instrumental in assigning the H5, H6, H7, and H8 protons by tracing their connectivity around the benzene ring portion of the quinoline system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly bonded. ipb.pt It would definitively link the singlet at δ ~5.0 ppm in the ¹H spectrum to the carbon signal at δ ~45 ppm in the ¹³C spectrum, confirming the -CH₂Cl group's assignment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₇ClN₂), the molecular ion peak ([M]⁺) would appear as a characteristic doublet due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. The expected peaks would be at m/z 202 (for C₁₁H₇³⁵ClN₂) and m/z 204 (for C₁₁H₇³⁷ClN₂) with a relative intensity ratio of approximately 3:1. nih.gov
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The fragmentation pathways of quinoline derivatives often involve characteristic losses. chempap.org For this specific molecule, several key fragmentation processes can be predicted:
Loss of a chlorine radical: The cleavage of the C-Cl bond is a likely event, resulting in a stable benzylic-type cation [M - Cl]⁺ at m/z 167. This is often a prominent peak.
Loss of the chloromethyl group: Cleavage of the bond between the ring and the substituent could lead to the loss of a •CH₂Cl radical, yielding an ion at m/z 153.
Loss of hydrogen cyanide: A characteristic fragmentation of the quinoline ring itself is the expulsion of HCN (27 Da), which could occur from the molecular ion or subsequent fragment ions. chempap.org
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 202 / 204 | [M]⁺ (Molecular Ion) | - |
| 167 | [M - Cl]⁺ | •Cl |
| 153 | [M - CH₂Cl]⁺ | •CH₂Cl |
| 175 / 177 | [M - HCN]⁺ | HCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. nih.gov The spectrum of unsubstituted quinoline shows characteristic bands, and the addition of substituents can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.
The introduction of a nitrile group (-CN) at the 4-position, which extends the conjugated π-system, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. nih.gov The chloromethyl group at the 2-position acts as an auxochrome and may induce smaller shifts. The resulting spectrum would be a composite of these effects, providing a characteristic electronic fingerprint for the molecule. The exact λ_max values would depend on the solvent used for the analysis.
X-ray Crystallography for Solid-State Structure Determination
The process of X-ray crystallography involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed model of the electron density within the crystal can be constructed, which in turn reveals the atomic positions.
Interactive Table: Representative Crystallographic Data for a Quinoline Derivative
Below is a hypothetical data table illustrating the type of information that would be obtained from an X-ray crystallographic analysis of a quinoline derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1054.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor (%) | 4.5 |
Note: This data is illustrative for a generic quinoline derivative and does not represent this compound.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which is a critical step in verifying the empirical formula of a newly synthesized compound. This analysis is essential for confirming the purity and stoichiometry of the target molecule.
For an organic compound like this compound (with a presumed molecular formula of C₁₁H₆ClN₂), elemental analysis would typically involve the combustion of a small, precisely weighed sample. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is usually determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.
Interactive Table: Theoretical vs. Experimental Elemental Analysis Data
The following table presents a hypothetical comparison of theoretical and experimental elemental analysis data for a compound with the formula C₁₁H₆ClN₂.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 65.20 | 65.15 |
| Hydrogen (H) | 2.98 | 3.01 |
| Nitrogen (N) | 13.82 | 13.78 |
| Chlorine (Cl) | 17.50 | 17.45 |
Note: This data is hypothetical and serves as an example of what would be expected for a pure sample of a compound with the formula C₁₁H₆ClN₂.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of quinoline (B57606) derivatives. nih.govrsc.org These calculations, often employing basis sets like 6-311++G(d,p), provide a detailed understanding of the molecule at an atomic level. nih.govnih.gov
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive and less stable. researchgate.netscirp.org
In quinoline derivatives, the HOMO is typically localized over the electron-rich regions, while the LUMO is found on electron-deficient areas. This distribution dictates the molecule's ability to donate or accept electrons in chemical reactions. researchgate.net For instance, studies on various quinoline compounds have calculated HOMO-LUMO energy gaps to predict their reactivity and potential for charge transfer within the molecule. researchgate.netscirp.org The energies of these orbitals are also used to calculate important quantum chemical parameters like electronegativity, chemical potential, hardness, and softness. rsc.orgresearchgate.net
Below is a table illustrating typical HOMO-LUMO energy data calculated for quinoline derivatives using DFT methods.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Nitro-quinoline Derivatives nih.gov | Varies | Varies | 4.07 - 4.31 |
| Nitro-quinoline N-oxide Derivatives nih.gov | Varies | Varies | 3.11 - 3.69 |
| General Quinoline scirp.org | -6.646 | -1.816 | 4.83 |
Vibrational Frequency Predictions
Theoretical vibrational frequency analysis using DFT is a standard method to complement and interpret experimental infrared (IR) and Raman spectra. nih.govresearchgate.net Calculations are performed to predict the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional movements of its atoms. researchgate.net
The theoretical wavenumbers are often calculated for the molecule in a gaseous state, which can lead to slight deviations from experimental data obtained from solid samples. nih.gov To improve the agreement between theoretical and experimental results, calculated frequencies are often multiplied by a scaling factor. nih.govnih.gov Potential Energy Distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode.
NMR Chemical Shift Predictions
Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. These theoretical predictions are a crucial step for the unambiguous assignment of NMR signals and the structural confirmation of newly synthesized compounds. nih.gov
Studies on various quinoline derivatives have shown an excellent correlation between theoretically calculated chemical shifts and experimental data. researchgate.net Such analyses help in understanding how the electronic environment of each nucleus, influenced by substituent groups, affects its chemical shift. nih.gov
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution around the molecule.
In MEP maps, regions of negative potential (typically colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored in blue) are associated with atomic nuclei and are prone to nucleophilic attack. researchgate.net For quinoline derivatives, MEP studies help identify electron-rich nitrogen atoms and electron-deficient hydrogen atoms, providing insights into intermolecular interactions. researchgate.netnih.gov
Mechanistic Computational Studies of Reactions
Computational chemistry provides indispensable tools for elucidating the mechanisms of complex chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. mdpi.com This allows for a detailed, atom-by-atom understanding of how reactants are converted into products. mdpi.com
For reactions involving quinoline derivatives, such as trifluoromethylation or reactions with radicals, computational studies can determine the favorability of different mechanistic routes by calculating the activation energies associated with each step. mdpi.commontclair.edu These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic strategies.
In Silico Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein or enzyme. ijprajournal.comnih.gov This method is central to structure-based drug design and helps in screening potential drug candidates by evaluating their interactions with biological targets. nih.goveurekaselect.com
Numerous quinoline derivatives have been investigated as potential therapeutic agents using molecular docking. ucj.org.ua These studies simulate the binding of the quinoline compound into the active site of a target protein, calculating a docking score that estimates the binding free energy. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. eurekaselect.com Such in silico studies have explored quinoline derivatives as potential inhibitors for various targets, including those in HIV, malaria, and cancer. nih.govthesciencein.org
The table below shows example docking scores for different quinoline derivatives against a specific biological target, illustrating how this technique is used to rank potential inhibitors.
| Compound | Target Protein | Docking Score (kcal/mol) |
| Quinoline-Pyrazoline Derivative nih.gov | HIV Reverse Transcriptase (4I2P) | -10.675 |
| 2-chloroquinoline-3-carboxamide Derivatives eurekaselect.com | Ephrin B4 (EPHB4) Receptor (6FNM) | High |
| Levofloxacin thesciencein.org | Human kallikrein 7 | -6.6 |
Computational Modeling for Reaction Pathway Prediction
There is no publicly available research detailing the use of computational modeling to predict the reaction pathways for the synthesis or degradation of 2-(Chloromethyl)quinoline-4-carbonitrile. While computational tools like Density Functional Theory (DFT) and machine learning algorithms are commonly used to map reaction mechanisms, evaluate transition states, and predict synthetic outcomes for complex organic molecules, their application to this specific compound has not been documented in scientific literature. nih.govnih.gov General retrosynthesis prediction models, which use AI to identify potential synthetic routes, have been developed but have not been specifically applied to this molecule in published studies. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Similarly, no specific computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for this compound are found in the existing literature. SAR studies are crucial for drug discovery, helping to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.comnih.gov Computational methods, including molecular docking and 3D-QSAR, are frequently employed to understand these relationships for various quinoline derivatives in the context of different biological targets. nih.govresearchgate.net However, without experimental biological activity data for this compound, such computational analyses have not been performed or published.
Applications in Medicinal Chemistry and Materials Science Mechanistic Focus
Exploration as Antimicrobial Agents
While numerous quinoline (B57606) derivatives have been evaluated for their antimicrobial properties, specific studies focusing on the antibacterial, antifungal, or antitubercular mechanisms of 2-(Chloromethyl)quinoline-4-carbonitrile are not documented in the available literature. General mechanisms for other quinoline-based antimicrobials often involve the inhibition of essential cellular processes such as DNA replication and repair, or disruption of cell wall synthesis. nih.govnih.gov
Antibacterial Mechanism Studies
No specific studies on the antibacterial mechanism of this compound were identified. Research on other quinoline compounds has shown various mechanisms of action.
Antifungal Mechanism Studies
Similarly, there is a lack of specific research into the antifungal mechanisms of this compound. The antifungal activity of other quinoline derivatives has been documented, with some acting as fungicidal agents against various Candida species. mdpi.commdpi.com
Antitubercular Mechanism Studies
The potential of quinoline derivatives as antitubercular agents is an active area of research, with some compounds targeting the cytochrome bc1 complex of Mycobacterium tuberculosis. nih.govnih.govnih.gov However, no studies specifically elucidating the antitubercular mechanism of this compound have been found.
Investigation as Anticancer and Antitumor Agents
The investigation of quinoline derivatives as anticancer agents is a prominent field of study. Many derivatives have been synthesized and evaluated for their ability to inhibit key enzymes involved in cancer progression or to directly damage cancer cell DNA.
Enzyme Inhibition Studies (e.g., EGFR-TK, VEGFR-2, CYP51)
While the quinoline and quinazoline (B50416) scaffolds are present in many known enzyme inhibitors, there is no specific data available on the inhibitory activity of this compound against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or Cytochrome P450 Family 51 (CYP51).
Structurally related compounds, such as 4-anilinoquinoline-3-carbonitriles, have been investigated as EGFR kinase inhibitors. mdpi.com Similarly, various quinoline and quinazoline derivatives have been explored as inhibitors of VEGFR-2, a key target in angiogenesis. mdpi.comresearchgate.netnih.gov In the context of antifungal agents that also have anticancer applications, CYP51, or sterol 14α-demethylase, is a common target for azole antifungals, and some quinoline-based compounds have been studied for their inhibitory effects. nih.govnih.gov
DNA Cleavage Mechanisms
The ability of certain chemical compounds to cleave DNA is a mechanism often exploited in cancer therapy. Some quinoline derivatives have been shown to possess DNA cleavage activity. nih.govopenmedicinalchemistryjournal.comscilit.com However, no studies specifically demonstrating or detailing the DNA cleavage mechanism of this compound have been reported.
Dear User,
Following a comprehensive search of scientific literature and databases for information specifically on the chemical compound “this compound,” it has become evident that there is no specific research published in the public domain detailing its applications in the areas you have outlined.
While the broader class of quinoline derivatives is known to be significant in medicinal chemistry and materials science, with various compounds exhibiting anti-inflammatory, analgesic, antimalarial, and anti-HIV properties, as well as applications as enzyme inhibitors and in the development of functional materials, these findings are not directly attributable to “this compound.”
Specifically:
No studies were found that evaluate the anti-inflammatory or analgesic potential of this particular compound.
There is no available research on its role or efficacy in antimalarial or anti-HIV studies.
The inhibitory mechanisms against specific biological targets such as PDE4 or α-Chymotrypsin have not been described for “this compound.”
Its application in advanced materials , either in functional materials design or as a fluorescent sensor, is not documented in the available literature.
The instructions for this request emphasize focusing solely on “this compound” and strictly adhering to the provided outline without introducing information on other examples. Due to the absence of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article as requested without resorting to speculation or inaccurately applying findings from related but distinct molecules.
To maintain scientific accuracy and adhere to the strict constraints of your request, I must regretfully inform you that the article cannot be generated at this time. Should research on “this compound” become publicly available in the future, this request can be revisited.
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has been a subject of intense research, leading to the development of numerous classical methods such as the Skraup, Combes, and Friedlander syntheses. nih.gov However, the future of synthetic chemistry lies in the development of methodologies that are not only efficient but also environmentally benign. The paradigm is shifting from conventional protocols to advanced green methodologies that minimize waste, reduce solvent consumption, and lower energy input. researchgate.net
Future research concerning 2-(Chloromethyl)quinoline-4-carbonitrile and related compounds will likely focus on:
Catalyst Innovation: The exploration of novel catalysts is a key area. This includes the use of nanocatalysts, which offer high surface area and reusability, and biocatalysts for highly selective transformations under mild conditions. nih.gov Magnetic nano-particles, such as silica (B1680970) sulfuric acid [nano-Fe₃O₄@SiO₂–SO₃H], have already demonstrated success in synthesizing substituted quinolines in water. tandfonline.com
Green Solvents and Conditions: A significant push is being made to replace hazardous organic solvents. The use of water, ethanol (B145695), and aqueous polyethylene (B3416737) glycol (PEG-400) as reaction media is becoming more common. tandfonline.com Furthermore, solvent-free reaction conditions and the use of energy-efficient techniques like microwave irradiation are being explored to shorten reaction times and increase yields. tandfonline.com
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing waste. benthamdirect.com Developing MCRs for the synthesis and derivatization of this compound could significantly streamline the production of novel compounds.
| Green Chemistry Approach | Key Features | Potential Application for Quinoline Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Synthesis of quinoline derivatives using water as a green medium. | tandfonline.com |
| Nanocatalysis | High efficiency, reusability, mild reaction conditions. | Friedlander synthesis of polysubstituted quinolines under solvent-free conditions. | nih.gov |
| Use of Green Solvents | Reduced environmental impact, safer handling. | Synthesis using water, ethanol, or aqueous PEG-400. | tandfonline.com |
| Multi-Component Reactions (MCRs) | High atom economy, reduced number of steps, operational simplicity. | Base-mediated, metal-free synthesis of complex quinoline derivatives. | benthamdirect.com |
Exploration of Structure-Function Relationships
Understanding the relationship between the chemical structure of a molecule and its functional properties (including biological activity) is fundamental to rational drug design and materials science. For quinoline derivatives, including those derived from this compound, systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial.
Future research in this area will likely involve:
Systematic Derivatization: The chloromethyl and carbonitrile groups on the 2- and 4-positions of the quinoline ring are reactive handles that allow for the introduction of a wide variety of substituents. Systematic synthesis of libraries of derivatives by modifying these positions will be essential.
Influence of Substituents: Research will focus on how different functional groups influence the molecule's electronic properties, lipophilicity, and steric profile. Studies have shown that the addition of electron-donating groups (EDGs) like -CH₃ and -OCH₃ or electron-withdrawing groups (EWGs) like -Cl and -NO₂ can significantly alter receptor-binding affinities and biological activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be employed to develop mathematical models that correlate structural features with activity. nih.gov This allows for the prediction of the activity of novel compounds before their synthesis, saving time and resources. For instance, QSAR analysis of dequalinium (B1207927) analogues revealed a correlation between the electronic properties of substituents at the 4-position and their potency as K+ channel blockers. nih.gov These approaches can be applied to derivatives of this compound to predict their potential as, for example, anticancer or antimicrobial agents. nih.gov
| Structural Modification | Potential Impact on Function/Activity | Example from Quinoline Research | Reference |
|---|---|---|---|
| Introduction of EWG/EDG at various positions | Modulates electronic distribution, affecting receptor binding and reactivity. | Enhanced electronic properties and lipophilicity. | researchgate.net |
| Modification of Substituent at Position 4 | Significantly alters biological potency and selectivity. | QSAR studies on dequalinium analogues showed a correlation between the substituent and K+ channel blocking activity. | nih.gov |
| Alteration of Lipophilicity | Affects membrane permeability and pharmacokinetic properties. | SAR studies often aim to optimize lipophilicity for better drug-like properties. | researchgate.net |
| Introduction of Hydrogen Bond Donors/Acceptors | Enhances specific interactions with biological targets. | Critical for the binding of many quinoline-based enzyme inhibitors. | mdpi.com |
Advanced Computational and Machine Learning Applications in Quinoline Chemistry
Computational chemistry and machine learning are transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. researchgate.net These tools are particularly valuable in the study of complex systems like quinoline derivatives.
Emerging avenues in this domain include:
Molecular Docking and Dynamics: These techniques are used to simulate the interaction of a molecule with a biological target, such as an enzyme or receptor. researchgate.net For derivatives of this compound, docking studies can predict binding affinities and modes, guiding the design of more potent and selective inhibitors for targets in diseases like cancer. mdpi.comfrontiersin.org
Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This can help in understanding reaction mechanisms and designing more efficient synthetic routes.
Machine Learning (ML) Models: ML algorithms can be trained on large datasets of known compounds to predict the properties of new, unsynthesized molecules. mdpi.comresearchgate.net This can accelerate the discovery process by prioritizing the synthesis of the most promising candidates. ML models can be used for predicting reaction regioselectivity, biological activity, and even ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comresearchgate.net
Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Sciences
The true potential of this compound will be realized through collaborative research that bridges synthetic chemistry with various biological disciplines. The quinoline core is a "privileged structure" found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.gov
Future interdisciplinary research should focus on:
Target Identification and Validation: Identifying the specific biological targets through which derivatives of this compound exert their effects. This involves techniques from molecular biology, proteomics, and chemical biology.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds function. For example, investigating whether they act as enzyme inhibitors, DNA intercalators, or modulators of signaling pathways. mdpi.com
Development of Chemical Probes: Synthesizing derivatives that can be used as chemical tools to study biological processes. For example, fluorescently tagged versions could be used to visualize their distribution and localization within cells.
Translational Research: Collaborating with pharmacologists and clinicians to translate promising laboratory findings into potential therapeutic agents. This involves extensive preclinical testing to evaluate efficacy and safety in cellular and animal models. mdpi.com The versatility of the quinoline scaffold continues to make it a focal point for developing next-generation therapeutics. mdpi.com
By pursuing these future research directions, the scientific community can fully exploit the chemical versatility of this compound, paving the way for the development of novel therapeutics, functional materials, and a deeper understanding of the interplay between chemical structure and biological function.
Q & A
Basic: What are the standard synthetic routes for 2-(Chloromethyl)quinoline-4-carbonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis of quinoline derivatives like this compound typically involves cyclization of substituted precursors. For example, analogous compounds such as 4-aminoquinoline-6-carbonitrile are synthesized via cyclization of o-cyanobenzylbromide with diethylamine in ethanol, followed by reduction of the nitrile group using LiAlH₄ . For this compound, introducing the chloromethyl group may require Friedel-Crafts alkylation or nucleophilic substitution on preformed quinoline scaffolds. Optimization of solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., AlCl₃ for electrophilic substitution) can improve yields. Purity is often verified via HPLC or GC-MS .
Advanced: How can computational methods (e.g., DFT) predict regioselectivity in the chloromethylation of quinoline-4-carbonitrile?
Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can model electron density distribution to predict reactive sites. For example, studies on similar systems show that the Laplacian of the electron density at the quinoline’s C-2 position may favor electrophilic attack, explaining chloromethylation regioselectivity . Advanced workflows involve:
Geometry optimization of the quinoline scaffold.
Calculation of Fukui indices to identify nucleophilic centers.
Transition-state modeling for chloromethylation using gradient-corrected exchange-correlation functionals .
Discrepancies between theoretical and experimental results (e.g., unexpected C-3 substitution) may arise from solvent effects or steric hindrance not captured in gas-phase simulations .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for CH₂, split due to coupling with Cl) and nitrile (C≡N) absence of protons.
- X-ray crystallography : Single-crystal analysis (e.g., using ORTEP-III ) resolves bond lengths and angles, such as C–Cl (1.72–1.75 Å) and quinoline ring planarity. Disorder in the chloromethyl group, as seen in similar structures , requires refinement with split-site models.
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 217.04 for C₁₁H₇ClN₂) .
Advanced: How to resolve contradictions in crystallographic data for chloromethyl-substituted quinolines?
Answer:
Discrepancies in bond lengths or angles (e.g., C–Cl vs. C–C distances) may arise from:
Thermal motion artifacts : Low-temperature (100 K) data collection reduces atomic displacement .
Disordered substituents : Apply restraints (e.g., SIMU in SHELXL) to model chloromethyl group disorder .
Electron density misinterpretation : Use Hirshfeld surface analysis to distinguish covalent bonds from van der Waals interactions. For example, in 2-amino-4-(4-chlorophenyl)quinoline derivatives, Cl⋯H contacts (<2.8 Å) indicate weak intermolecular interactions that skew bond metrics .
Basic: What biological screening strategies are applicable to this compound?
Answer:
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli.
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Structural analogs : Compare with 4-aminoquinoline-6-carbonitrile, which shows antimalarial activity via heme polymerization inhibition .
Advanced: How to design structure-activity relationship (SAR) studies for chloromethylquinoline derivatives?
Answer:
Variation of substituents : Synthesize analogs with –Br, –CF₃, or –OCH₃ at the 4-position to assess electronic effects on bioactivity .
Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding between the nitrile and a target’s active site (e.g., PfCRT in malaria ).
In vivo pharmacokinetics : Measure bioavailability and metabolic stability in rodent models. For example, logP calculations (e.g., ClogP ~2.5) predict moderate blood-brain barrier penetration .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (TLV: 0.1 mg/m³).
- Spill management : Neutralize with activated carbon or vermiculite; avoid aqueous washdowns to prevent hydrolysis to toxic HCN .
Advanced: How to troubleshoot low yields in the synthesis of this compound?
Answer:
Common issues and solutions:
- Byproduct formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess Cl⁻.
- Incomplete cyclization : Optimize Lewis acid catalysts (e.g., ZnCl₂ vs. BF₃·Et₂O) .
- Nitrile hydrolysis : Replace protic solvents (e.g., ethanol) with anhydrous THF or toluene .
- Scale-up challenges : Transition from batch to continuous flow reactors to maintain temperature control and reduce side reactions .
Basic: What computational tools are recommended for modeling this compound’s electronic properties?
Answer:
- Gaussian 16 : For DFT calculations (B3LYP/6-31G* basis set) to compute HOMO-LUMO gaps and electrostatic potentials.
- VASP : For periodic boundary conditions in solid-state reactivity studies.
- Multiwfn : To generate electron density maps and Laplacian plots for nucleophilicity analysis .
Advanced: How to validate conflicting bioactivity data across different assay platforms?
Answer:
- Reproducibility checks : Replicate assays in triplicate across independent labs.
- Orthogonal assays : Confirm enzyme inhibition via both fluorescence and calorimetry (ITC).
- Meta-analysis : Compare with structurally related compounds (e.g., 2-methylquinoline-4-carboxylic acid derivatives ). Discrepancies may arise from assay sensitivity (e.g., IC₅₀ variability in cell-free vs. cell-based systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
